molecular formula C7H13N3 B2944051 1-(Butan-2-yl)-1H-pyrazol-3-amine CAS No. 1006481-33-9

1-(Butan-2-yl)-1H-pyrazol-3-amine

Cat. No. B2944051
CAS RN: 1006481-33-9
M. Wt: 139.202
InChI Key: AEXLEATWNKMVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Butan-2-yl)-1H-pyrazol-3-amine” is an organic compound that contains a butyl group and a pyrazole group. The butyl group is a four-carbon alkyl radical or substituent group derived from either of the two isomers of butane . The term “butan-2-yl” refers to a secondary butyl group, which connects at one of the non-terminal (internal) carbon atoms .


Synthesis Analysis

The synthesis of compounds similar to “1-(Butan-2-yl)-1H-pyrazol-3-amine” often involves reactions with aminonitriles . A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .


Molecular Structure Analysis

The molecular structure of “1-(Butan-2-yl)-1H-pyrazol-3-amine” is based on the butan-2-yl group and the pyrazole group. The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached .

Scientific Research Applications

Antifungal Drug Development

1-(Butan-2-yl)-1H-pyrazol-3-amine: is a compound that has potential applications in the development of antifungal medications. It can be used as a building block for synthesizing new derivatives of existing drugs to improve their efficacy or reduce side effects. For instance, modifications of the antifungal drug voriconazole have been explored to create new compounds with potentially better pharmacological profiles .

Late-Stage Functionalization in Organic Synthesis

This compound can also be utilized in late-stage functionalization, a technique used to introduce new functional groups into complex molecules. This is particularly useful in pharmaceutical chemistry where slight modifications to a drug’s structure can significantly alter its properties. The introduction of a formyl group into voriconazole’s structure, for example, creates a site for further functionalization .

Photoredox Catalysis

In the realm of photoredox catalysis, 1-(Butan-2-yl)-1H-pyrazol-3-amine can play a role in the hydroxymethylation reactions. This process involves using light to activate a photocatalyst that can facilitate the addition of a hydroxymethyl group to a substrate, which is a valuable transformation in organic synthesis .

NMR Spectroscopy Studies

The compound is also relevant in nuclear magnetic resonance (NMR) spectroscopy studies. It can be used to derive NMR-active derivatives that help in elucidating the structure of complex molecules. The detailed structure of voriconazole derivatives, for example, was unveiled using 1D and 2D NMR techniques .

Ergosterol Synthesis Inhibition

Another application is in the study of ergosterol synthesis inhibition. Ergosterol is a key component of fungal cell membranes, and its synthesis can be inhibited by derivatives of 1-(Butan-2-yl)-1H-pyrazol-3-amine . This inhibition is crucial in the treatment of fungal infections, as it disrupts the integrity of the fungal cell membrane .

Aroma Compound Analysis in Food Science

Lastly, the compound finds use in food science, particularly in the analysis of aroma compounds. It can be part of the synthesis of markers or probes that help in identifying and quantifying volatile organic compounds responsible for the aroma in foods like truffles .

properties

IUPAC Name

1-butan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXLEATWNKMVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butan-2-yl)-1H-pyrazol-3-amine

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